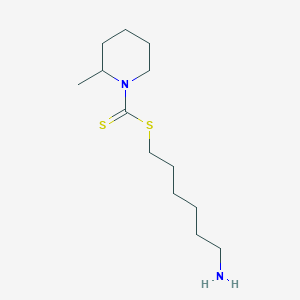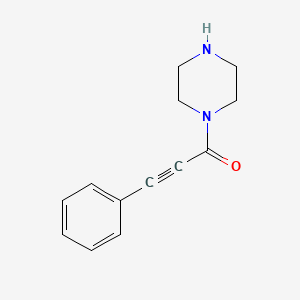
1,4-Dioctadecylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioctadecylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with two octadecyl groups at the 1 and 4 positions. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctadecylcyclohexane can be synthesized through a multi-step process involving the alkylation of cyclohexane derivatives. One common method involves the Friedel-Crafts alkylation of cyclohexane with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale alkylation processes using continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures high yields and purity of the final product. The reaction mixture is usually subjected to distillation and recrystallization to isolate and purify the compound.
化学反応の分析
Types of Reactions: 1,4-Dioctadecylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexane derivatives with functional groups at the 1 and 4 positions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of any unsaturated bonds present in the compound.
Substitution: The octadecyl groups can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.
Substitution: Halogens (chlorine, bromine), electrophilic reagents, appropriate solvents.
Major Products Formed:
Oxidation: Cyclohexane derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Fully hydrogenated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
科学的研究の応用
1,4-Dioctadecylcyclohexane has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the effects of long alkyl chains on the reactivity and stability of cyclohexane derivatives.
Biology: Investigated for its potential use in lipid bilayer studies and membrane protein interactions due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery vehicle, particularly in the formulation of liposomal drugs.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its hydrophobic properties.
作用機序
The mechanism of action of 1,4-Dioctadecylcyclohexane is largely dependent on its structural properties. The long octadecyl chains provide hydrophobic interactions, while the cyclohexane ring offers a rigid backbone. These properties enable the compound to interact with lipid bilayers and hydrophobic regions of proteins, influencing membrane fluidity and protein function. The molecular targets and pathways involved include lipid membranes and hydrophobic protein domains.
類似化合物との比較
1,4-Didecylcyclohexane: Similar structure with shorter decyl chains, leading to different physical properties and reactivity.
1,4-Dioctylcyclohexane: Contains octyl chains, resulting in variations in hydrophobicity and interaction with biological membranes.
1,4-Didodecylcyclohexane: Features dodecyl chains, offering a balance between hydrophobicity and flexibility.
Uniqueness: 1,4-Dioctadecylcyclohexane stands out due to its long octadecyl chains, which provide enhanced hydrophobic interactions and stability in various applications. Its unique combination of rigidity and hydrophobicity makes it a valuable compound for studying membrane dynamics and developing specialized industrial products.
特性
CAS番号 |
820233-14-5 |
|---|---|
分子式 |
C42H84 |
分子量 |
589.1 g/mol |
IUPAC名 |
1,4-dioctadecylcyclohexane |
InChI |
InChI=1S/C42H84/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-41-37-39-42(40-38-41)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3 |
InChIキー |
QMVWTGAFGXYHRL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCC1CCC(CC1)CCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


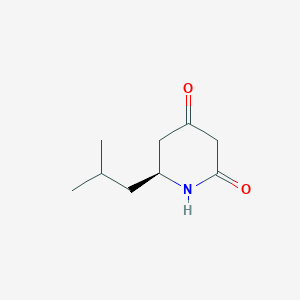
![1,2,4-Triazine-6(1H)-thione,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12529714.png)
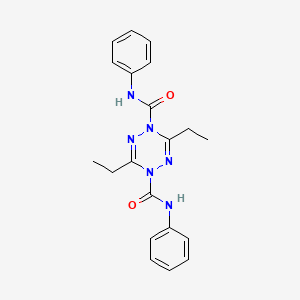

![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12529732.png)

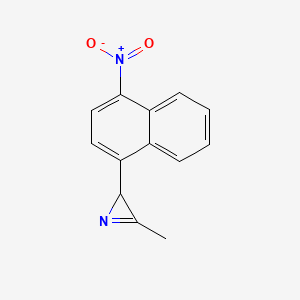
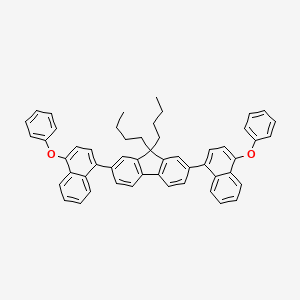
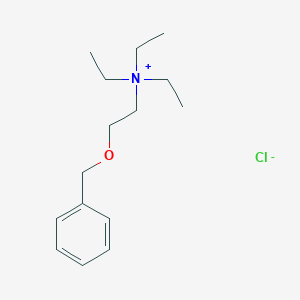
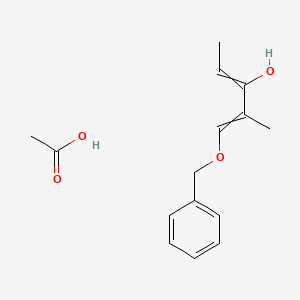
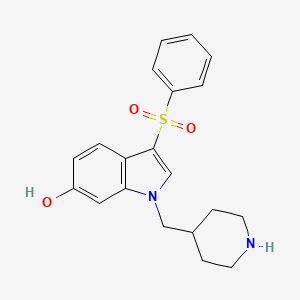
![3-Nitro-2-phenyl-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B12529764.png)
